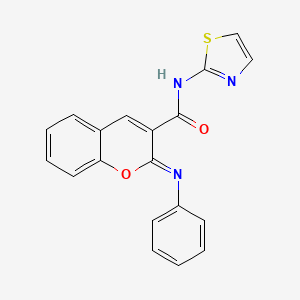
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, also known as PTCC, is a heterocyclic compound with potential applications in scientific research. PTCC is a member of the chromene family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the formation of a complex with the target enzyme. This complex may prevent the enzyme from binding to its substrate or may inhibit its catalytic activity. Further studies are needed to elucidate the exact mechanism of action of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide.
Biochemical and Physiological Effects:
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its enzyme inhibitory activity, the compound has been shown to have antioxidant and anti-inflammatory properties. These effects may be related to the compound's ability to scavenge reactive oxygen species and modulate the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, the compound has been shown to have low toxicity in vitro, making it a potentially safe and effective tool for studying enzyme inhibition and other biological processes. However, one limitation of using (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is its limited solubility in water, which may make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide. One area of interest is the development of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide derivatives with improved solubility and potency. Another potential direction is the investigation of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide's activity against other enzymes and biological targets. Finally, the therapeutic potential of (2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide for the treatment of hyperpigmentation and type 2 diabetes could be explored further in preclinical and clinical studies.
Métodos De Síntesis
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be synthesized by the condensation reaction between 2-aminothiazole and 2-hydroxychalcone in the presence of acetic acid. The reaction yields a yellow solid that can be purified by recrystallization. The purity of the compound can be confirmed by melting point determination and spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its ability to inhibit the activity of certain enzymes, including tyrosinase and α-glucosidase. Tyrosinase is an enzyme involved in the synthesis of melanin, while α-glucosidase is involved in the breakdown of carbohydrates. Inhibition of these enzymes could have therapeutic implications for the treatment of conditions such as hyperpigmentation and type 2 diabetes.
Propiedades
IUPAC Name |
2-phenylimino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-17(22-19-20-10-11-25-19)15-12-13-6-4-5-9-16(13)24-18(15)21-14-7-2-1-3-8-14/h1-12H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGPMFQEVQKWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(phenylimino)-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2618779.png)
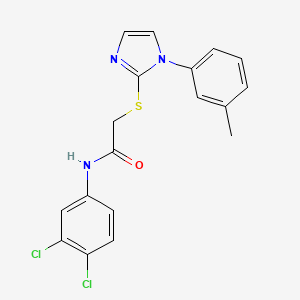
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2618781.png)
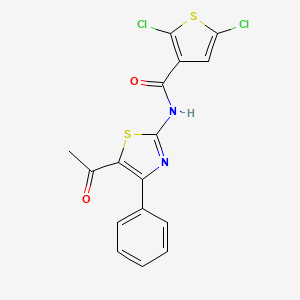
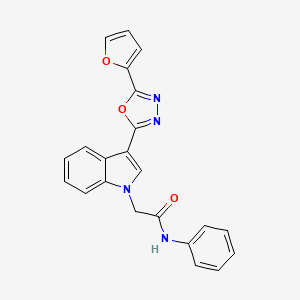
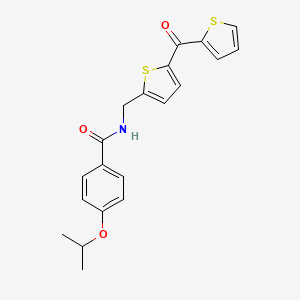
![4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2618795.png)
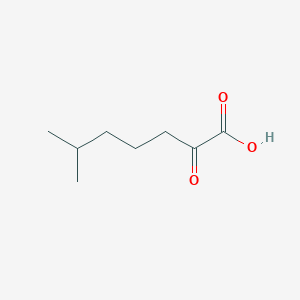
![N-(3,4-difluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2618797.png)
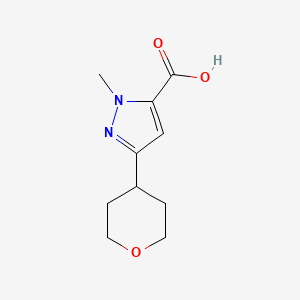
![3-methyl-2-oxo-N-(2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2618799.png)
![Methyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2618800.png)
![4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2618801.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2618802.png)